molecular formula C16H19N3O6S B11520648 [(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

[(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11520648
M. Wt: 381.4 g/mol
InChI Key: DKFSJRHWNMDTRU-QGMBQPNBSA-N
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Description

2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Hydrazone Formation: The thiazolidine intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Introduction of the Trimethoxyphenyl Group: The final step involves the condensation of the hydrazone intermediate with a trimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various thiazolidine derivatives.

Scientific Research Applications

2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-YL]ACETIC ACID: A closely related compound with a similar structure but different substitution pattern.

    2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID: Another similar compound with variations in the thiazolidine ring.

Uniqueness

The uniqueness of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring, hydrazone linkage, and trimethoxyphenyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O6S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-1-(3,4,5-trimethoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H19N3O6S/c1-8(9-5-10(23-2)14(25-4)11(6-9)24-3)18-19-16-17-15(22)12(26-16)7-13(20)21/h5-6,12H,7H2,1-4H3,(H,20,21)(H,17,19,22)/b18-8+

InChI Key

DKFSJRHWNMDTRU-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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